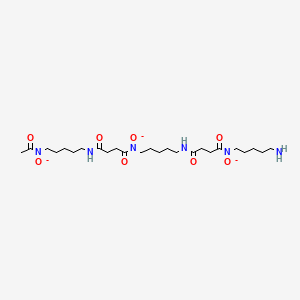
Podocarpic acid
Übersicht
Beschreibung
Podocarpic acid is a natural product . It is a crystalline phenolic acid that is derived from phenanthrene and related to the diterpenes . It is found especially in resins from trees of the genus Podocarpus .
Synthesis Analysis
Podocarpic acid has been used as a chiral template in the synthesis of aphidicolane, stemodane, and stemarane diterpenoids . It was a very useful tool in a model study leading to the syntheses of tetracyclic ketones . A series of synthetic derivatives of podocarpic acid have been prepared by chemical synthesis for potential biological evaluation .
Molecular Structure Analysis
The molecular formula of Podocarpic acid is C17H22O3 . Its molecular weight is 274.35 . The structure of Podocarpic acid has been confirmed by a single-crystal X-ray determination .
Chemical Reactions Analysis
Podocarpic acid has been converted into the ambergris odorant γ-bicyclohomofarnesal and two analogues . It has also been converted into (+)-2-deoxystemodinone, (+)-aphidicol-15-ene, and Stemodia chilensis tetracyclic diterpenoid (+)-19-acetoxystemodan-12-ol .
Physical And Chemical Properties Analysis
Podocarpic acid is a solid . Its melting point is 193-196 °C . It has a density of 1.2±0.1 g/cm3 . Its vapour pressure is 0.0±1.2 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Diterpenoids
Podocarpic acid serves as a chiral template in the synthesis of complex diterpenoids such as aphidicolane, stemodane, and stemarane . These compounds have significant biological properties and are used in the construction of polycyclic structures for various synthetic applications.
Botanical Studies
Podocarpic acid is naturally found in the resins of trees from the genus Podocarpus . Its presence and role in plant physiology and defense mechanisms are subjects of botanical research, contributing to our understanding of plant biochemistry.
Chemical Education
Lastly, podocarpic acid is used in chemical education as a model compound to teach synthetic and analytical chemistry techniques . Its use in laboratory settings helps students learn about the practical aspects of chemical synthesis and analysis.
Wirkmechanismus
Target of Action
Podocarpic acid is a novel activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a member of the TRP channel family, which plays a crucial role in sensing environmental stimuli. It is involved in various physiological processes and pathological conditions .
Mode of Action
Podocarpic acid interacts with its primary target, TRPA1, by activating it . This activation triggers a series of downstream effects that contribute to the compound’s biological activities.
Biochemical Pathways
Upon activation of TRPA1, Podocarpic acid influences several biochemical pathways. One such pathway involves the Nuclear factor erythroid 2–related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Result of Action
The activation of TRPA1 and the subsequent stimulation of the Nrf2 pathway by Podocarpic acid lead to a variety of molecular and cellular effects. These include anti-inflammatory effects , antioxidant activity , and protection against oxidative damage . Additionally, compounds related to Podocarpic acid have been found to possess a wide variety of biological activities, including antileukemic activity , inhibition of plant cell growth , insect toxicity , and antifungal properties .
Action Environment
The action, efficacy, and stability of Podocarpic acid can be influenced by various environmental factors. For instance, the compound was first isolated from the resin of Podocarpus trees, suggesting that its production and activity might be influenced by the tree’s growth conditions . .
Safety and Hazards
In case of inhalation, it is advised to move the person into fresh air . If it comes in contact with skin, wash off with soap and plenty of water . If it comes in contact with eyes, flush eyes with water as a precaution . If swallowed, make the victim drink water and consult a doctor if feeling unwell .
Zukünftige Richtungen
Podocarpic acid and its derivatives have been found to possess a wide variety of biological activities, including antileukemic activity, inhibition of plant cell growth, insect toxicity, and antifungal properties . Therefore, future research could focus on the potential applications of Podocarpic acid and its derivatives in medicine and agriculture .
Eigenschaften
IUPAC Name |
(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJILEYKNALCDDV-OIISXLGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878214 | |
| Record name | Podocarpic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Podocarpic acid | |
CAS RN |
5947-49-9 | |
| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-hydroxy-1,4a-dimethyl-1-phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Podocarpic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Podocarpic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethylphenanthrene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PODOCARPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K80G5Z96Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)









